2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide” is a chemical compound with the molecular formula C26H31N5O2 . Its CAS number is 1226433-58-4 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .科学的研究の応用
Structure-Activity Studies
Research has demonstrated that modifications to the core structure of pyrimidine derivatives, such as 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide, can significantly impact their biological activities. For instance, in a study by Altenbach et al. (2008), systematic modifications of the pyrimidine moiety in similar compounds revealed notable changes in potency and anti-inflammatory properties in animal models, suggesting the potential of these compounds in therapeutic applications (Altenbach et al., 2008).
Anticancer and Anti-Inflammatory Properties
Another study by Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, demonstrating their efficacy as anticancer and anti-5-lipoxygenase agents. This indicates the potential of pyrimidine derivatives in treating cancer and inflammation (Rahmouni et al., 2016).
Potential in Treating Hypertension
Salimbeni et al. (1995) explored pyrimidinones as angiotensin II receptor antagonists, suggesting their application in treating hypertension. These compounds showed marked antihypertensive activity, highlighting the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Salimbeni et al., 1995).
Anti-Tumor Drug Development
Liu et al. (2011) developed 2-amino-thiazole-5-carboxylic acid phenylamide derivatives based on dasatinib's structure, a well-known anti-tumor drug. This research contributes to the understanding of pyrimidine derivatives' roles in developing new anti-tumor medications (Liu et al., 2011).
Histamine Receptor Ligands
Sadek et al. (2014) synthesized compounds containing derivatives of aminopyrimidine for their binding affinity to histamine receptors. This illustrates the potential application of pyrimidine derivatives in developing drugs targeting histamine receptors, which are crucial in various physiological and pathological processes (Sadek et al., 2014).
Antiasthma Agents
A study by Medwid et al. (1990) found that pyrimidine derivatives like triazolo[1,5-c]pyrimidines could act as mediator release inhibitors, suggesting their use as potential antiasthma agents (Medwid et al., 1990).
Cognitive Impairment Treatment
Li et al. (2016) discovered that pyrazolo[3,4-d]pyrimidinones, a class of polycyclic compounds, are potent inhibitors of phosphodiesterase 1, showing promise in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
作用機序
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
The compound interacts with AChE, inhibiting its activity . The inhibition of AChE leads to an increase in the level of ACh, a neurotransmitter that plays an important role in learning and memory . The compound exhibits potent inhibitory activity against AChE, with an IC50 of 0.90 µM . It also shows poor inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine, with an IC50 of 7.53 µM . This indicates that the compound is a selective AChE inhibitor .
Biochemical Pathways
The compound affects the cholinergic neurotransmission pathway by inhibiting AChE . This leads to an increase in the level of ACh, enhancing cognition functions . The compound’s selective inhibition of AChE over BuChE suggests that it may have a more specific effect on this pathway .
Result of Action
The inhibition of AChE by the compound results in an increased level of ACh, which can enhance cognitive functions . This makes the compound a potential therapeutic agent for the treatment of AD .
生化学分析
Biochemical Properties
This compound has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It has shown inhibitory activity against AChE, indicating its potential role in biochemical reactions involving this enzyme . The nature of these interactions is likely due to the structural features of the compound, which allow it to bind to the active sites of these enzymes .
Cellular Effects
The effects of 2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide on cells are largely due to its interactions with AChE and BuChE . By inhibiting these enzymes, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with AChE and BuChE . It acts as a mixed-type inhibitor of competitive inhibition and non-competitive inhibition . This means it can bind to both the active site of the enzyme and to other sites, preventing the enzyme from functioning properly .
特性
IUPAC Name |
2-[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-18-16-22(30-17-21(29)25-19-8-4-2-5-9-19)26-23(24-18)28-14-12-27(13-15-28)20-10-6-3-7-11-20/h2-11,16H,12-15,17H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXMACUELXIMGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)OCC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。